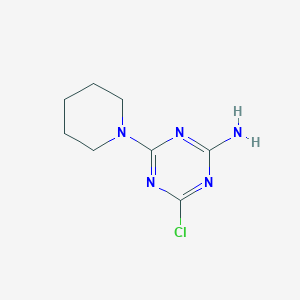

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Descripción

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine: is a heterocyclic compound with the molecular formula C9H12ClN5. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the piperidine ring and the triazine core makes it a compound of interest for various chemical and biological studies.

Propiedades

IUPAC Name |

4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKXZXBFMYYZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with piperidine The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the triazine ring is highly susceptible to nucleophilic substitution. This reactivity enables the introduction of diverse functional groups:

-

Amine Substitution :

Reaction with primary or secondary amines (e.g., piperidine, morpholine) replaces the chlorine atom. For example, in the synthesis of antiproliferative triazine derivatives, 4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine reacts with substituted amines under basic conditions (e.g., triethylamine) to yield 4,6-disubstituted triazines . -

Alkoxy Substitution :

Alcohols or alkoxides can displace chlorine under mild conditions. For instance, methanol in the presence of NaHCO₃ replaces chlorine with methoxy groups.

Table 1: Representative Nucleophilic Substitution Reactions

Oxidation and Reduction Reactions

The triazine core and substituents participate in redox transformations:

-

Oxidation :

Treatment with KMnO₄ or H₂O₂ oxidizes the piperidine ring or amino groups, forming N-oxides or hydroxylated derivatives. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the triazine ring to form dihydrotriazines, altering electronic properties.

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions replaces chlorine with hydroxyl groups:

-

Acidic Hydrolysis :

HCl (6M) at 80°C yields 4-hydroxy-6-piperidinyl-triazin-2-amine. -

Basic Hydrolysis :

NaOH (10%) at 60°C produces the same product with higher regioselectivity.

Condensation Reactions

The amino group at position 2 participates in condensations:

-

Schiff Base Formation :

Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, useful in coordination chemistry . -

Peptide Coupling :

Carbodiimide-mediated coupling with carboxylic acids generates amide-bonded hybrids for drug design .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling :

Reacts with arylboronic esters in the presence of PdCl₂(dppf) to form biaryl triazines, enhancing π-conjugation .

Table 2: Suzuki Coupling Example

| Boronic Ester | Catalyst | Product | IC₅₀ (HCT-116) | Source |

|---|---|---|---|---|

| 2-Aminopyrimidin-5-yl | PdCl₂(dppf), K₂CO₃ | 4-Piperidinyl-6-(2-aminopyrimidin-5-yl)-triazin-2-amine | 0.68 µM |

Functionalization of the Piperidine Ring

The piperidine moiety undergoes further modifications:

-

N-Alkylation/Acylation :

Reacts with alkyl halides or acyl chlorides to introduce substituents, modulating lipophilicity and bioactivity . -

Sulfonation :

Cyclopropanesulfonyl chloride forms sulfonamide derivatives with enhanced metabolic stability .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine exhibits significant biological activities that make it a candidate for various therapeutic applications:

1. Anticancer Activity

- Research indicates that derivatives of triazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing the triazine structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

2. Antimicrobial Properties

- Triazine derivatives are known for their antibacterial and antifungal activities. Studies have suggested that this compound may possess similar properties due to its structural characteristics .

3. Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Pharmaceuticals

The pharmaceutical industry is particularly interested in this compound due to its potential as an anticancer agent and enzyme inhibitor. The ability to modify its structure allows for the development of new drugs targeting various diseases.

Agrochemicals

In agrochemistry, triazine derivatives are widely used as herbicides and fungicides. The application of this compound in this field could enhance crop protection strategies against pests and diseases .

Materials Science

The unique properties of triazines also lend themselves to applications in materials science. The ability to form complex structures with other molecules makes them suitable for developing advanced materials with specific functionalities .

Case Studies

Several studies have documented the effectiveness of triazine derivatives in various applications:

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the piperidine ring enhances its binding affinity and specificity towards certain biological targets. The triazine core plays a crucial role in the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparación Con Compuestos Similares

4-Chloro-6-(1-piperidinyl)pyrimidine: Similar in structure but with a pyrimidine core instead of a triazine core.

6-(1-Piperidinyl)-4-chloropyrimidine: Another compound with a similar structure but different core.

1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share some structural similarities and are studied for their biological activities.

Uniqueness: 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its triazine core, which imparts distinct chemical and biological properties. The combination of the triazine core with the piperidine ring enhances its versatility and makes it a valuable compound for various applications in research and industry.

Actividad Biológica

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (C8H12ClN5) is a compound of significant interest due to its biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with piperidine in the presence of a base such as sodium carbonate. The reaction proceeds under controlled temperature conditions to yield the desired product in good yields (approximately 82.1%) .

The compound crystallizes in a structure characterized by weak intermolecular hydrogen bonds and π-π interactions. The piperidine ring adopts a classical chair conformation, which is crucial for its biological activity .

Antimicrobial Properties

Recent studies have shown that derivatives of s-triazine compounds exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been screened against various bacterial and fungal strains, indicating significant inhibitory effects .

| Compound | Microbial Target | Activity |

|---|---|---|

| This compound | E. coli | Moderate inhibition |

| 4-Chloro derivative | S. aureus | Potent inhibition |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit promising activity against cancer cell lines by inhibiting key signaling pathways such as EGFR and PI3K/AKT/mTOR . For example:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7d | MDA-MB-231 | 59.24 |

| 7f | MDA-MB-231 | 70.30 |

These findings suggest that modifications to the triazine core can enhance anticancer efficacy.

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.

- Disruption of Cellular Signaling : It interferes with critical signaling pathways that regulate cell growth and survival.

Case Studies

Several case studies have highlighted the effectiveness of triazine derivatives in treating infections and cancer:

- Antibacterial Activity : A study demonstrated that triazine derivatives could effectively inhibit the growth of multi-drug resistant strains of bacteria.

- Anticancer Studies : Clinical trials involving triazine derivatives showed a reduction in tumor size among patients with specific types of cancer.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution on a triazine core. For example, cyanuric chloride reacts with piperidine at low temperatures (0–5°C) to introduce the piperidinyl group, followed by amination with methylamine or other amines. Critical parameters include temperature control to avoid over-substitution and solvent selection (e.g., acetone or THF) to stabilize intermediates. Purity is validated using UPLC (purity >99% in some cases) and NMR spectroscopy, with characteristic peaks such as δ = 3.10 ppm (piperidinyl CH₂ groups) in H NMR and δ = 171.0 ppm (C-Cl) in C NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

H and C NMR are critical for confirming substituent positions and structural integrity. For instance, the piperidinyl group shows distinct multiplet signals in H NMR (δ = 1.5–3.5 ppm) and carbon resonances near δ = 28–45 ppm in C NMR. Mass spectrometry (e.g., ESI-MS) confirms molecular weight, with observed m/z values matching calculated masses (e.g., m/z 317 [M + 1] for related derivatives). X-ray crystallography has also resolved its crystal structure, revealing a planar triazine ring with bond angles consistent with sp² hybridization .

Q. What are the common solvents and reaction conditions for derivatizing this triazine scaffold?

Polar aprotic solvents like THF or acetone are preferred for nucleophilic substitutions. Reactions often proceed under mild conditions (0–25°C) to prevent side reactions. For example, coupling with aromatic amines (e.g., 4-fluorophenylamine) requires catalytic bases like N-ethyl-N-isopropylpropan-2-amine at 101°C for 45 minutes to achieve yields >50% .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR optimize the bioactivity of triazine derivatives?

3D-QSAR models correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity. For antileukemic triazines, electron-withdrawing groups (e.g., -CF₃) at the 6-position enhance activity by improving target binding. Molecular docking studies further predict interactions with enzymes like dihydrofolate reductase, guiding the design of derivatives with higher potency .

Q. What strategies address low yields in triazine derivatization, such as aminolysis or nucleophilic substitution?

Low yields (7–24%) in aminolysis often arise from steric hindrance or poor nucleophile reactivity. Strategies include:

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

Introducing lipophilic groups (e.g., mesityl or trifluoromethyl) increases membrane permeability but may reduce solubility. For instance, 4-fluorophenoxy derivatives show improved bioavailability due to balanced logP values (~2.5). Conversely, polar substituents (e.g., sulfonates) enhance aqueous solubility but limit blood-brain barrier penetration .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Some studies report conflicting data on mTOR activation vs. inhibition. For example, MHY1485 (a triazine derivative) activates mTOR in PD models but inhibits autophagosome-lysosome fusion. Resolving this requires context-specific assays: mTOR pathway activation is measured via phosphorylation of downstream targets (e.g., p70S6K), while autophagy inhibition is validated using LC3-II/p62 turnover assays .

Methodological Considerations

Q. How to analyze conflicting purity data from UPLC vs. traditional methods?

Discrepancies between UPLC (99% purity) and elemental analysis (e.g., C/H/N deviations) may indicate residual solvents or salts. Cross-validation via H NMR integration and combustion analysis (e.g., %C = 49.2 theoretical vs. 48.8 experimental) resolves such issues .

Q. What experimental designs mitigate halogen displacement side reactions?

To prevent unwanted displacement of the 4-chloro group:

- Use sterically hindered amines (e.g., 2,6-dimethylaniline) to reduce nucleophilic attack.

- Employ low temperatures (0–5°C) during substitutions, as demonstrated in morpholino-triazine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.